Product packaging for 1,3-Dimethyl-2-imidazolone(Cat. No.:CAS No. 39799-78-5)

1,3-Dimethyl-2-imidazolone

Cat. No.: B15224746
CAS No.: 39799-78-5
M. Wt: 112.13 g/mol
InChI Key: CFQPVBJOKYSPKG-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazolone (B8795221) Heterocycles in Contemporary Organic Chemistry

Imidazolidinones, such as 1,3-Dimethyl-2-imidazolone, are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. ontosight.aiwikipedia.org These structures are of considerable interest in modern organic chemistry due to their wide-ranging applications. wikipedia.org Imidazole-based heterocycles are integral components in many natural products, including alkaloids, and are found in essential biological molecules like histidine and histamine. youtube.com

The unique structural and electronic properties of imidazolone derivatives make them valuable in various chemical transformations. nih.gov They can act as ligands in catalysis, intermediates in the synthesis of more complex molecules, and as specialized solvents. nih.govorganic-chemistry.org The field of N-heterocyclic carbenes, an important class of persistent carbenes, is also formally derived from the imidazolidine (B613845) ring system, highlighting the fundamental importance of this heterocyclic core. wikipedia.org

Historical Development of this compound as a Key Chemical Entity

The history of this compound (DMI) can be traced back to the mid-20th century. In 1940, DuPont filed a patent for the use of several polar organic solvents, including DMI, for acetylene (B1199291) storage. wikipedia.orgwikiwand.com This was followed by another DuPont patent in 1944 detailing a synthesis method for the compound, then referred to as s-dimethylethyleneurea. wikipedia.orgwikiwand.com Shortly after, William Boon of Imperial Chemical Industries published an alternative synthesis for what he termed 1:3-dimethyliminazolid-2-one. wikipedia.orgwikiwand.com

More intensive study of the compound began in the 1960s, and by the 1970s, it started to gain traction as a useful solvent. wikipedia.orgwikiwand.com Various synthetic methods have since been developed, including processes starting from ethylenediamine (B42938) and urea (B33335) to form an ethyleneurea intermediate, which is then dialkylated. epo.org Other approaches involve the reaction of N,N'-dimethylethylenediamine with a carbonylating agent like phosgene (B1210022). wikipedia.orgalignchemical.com Chinese patents have also described multi-step processes starting from raw materials like ethylenediamine, urea, and formaldehyde (B43269). google.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dynamic, with a strong focus on its application as a high-performance, polar aprotic solvent. wikipedia.orgwikiwand.comalignchemical.com It is often considered a safer substitute for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA). cymitquimica.comchemicalbook.comchemeurope.com DMI's high boiling point, thermal and chemical stability, and excellent solvating power for a wide range of organic and inorganic compounds make it highly valuable. wikipedia.orgwikiwand.comchemicalbook.commitsuichemicals.com

Key research trends include:

Sustainable Chemistry: There is a growing emphasis on using greener and more environmentally friendly solvents, which is driving the adoption of DMI. datainsightsmarket.commarketresearchintellect.com Research is also focused on developing more efficient and sustainable production methods for DMI itself. marketreportanalytics.compatsnap.com

Advanced Materials: DMI is increasingly used in the manufacture of polymers and electronic materials. wikiwand.comcymitquimica.comchemicalbook.comchemeurope.commitsuichemicals.com Its low viscosity and high dielectric constant make it suitable as a solvent for electrolytic solutions in batteries and as a stripper for photoresists in electronics manufacturing. mitsuichemicals.commarketresearchintellect.com

Pharmaceutical and Agrochemical Synthesis: DMI's ability to accelerate reaction rates and improve yields makes it a valuable solvent in the synthesis of pharmaceuticals and agrochemicals. mitsuichemicals.commarketresearchintellect.commarketreportanalytics.comverifiedmarketresearch.com It has been shown to be effective in various nucleophilic substitution reactions. mitsuichemicals.com

Catalysis: DMI is being investigated as both a solvent and a ligand in catalytic processes, such as in photocatalyzed iron-based atom transfer radical polymerization (ATRP). sigmaaldrich.commerckmillipore.com

The global market for DMI is projected to experience steady growth, driven by these expanding applications. datainsightsmarket.commarketreportanalytics.comverifiedmarketresearch.comarchivemarketresearch.com The Asia-Pacific region, particularly China, is expected to be a dominant market due to its strong manufacturing sector. datainsightsmarket.com

Scope and Objectives of the Research Investigation

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical and physical properties, synthesis, and applications in advanced chemical research. The objective is to present detailed and scientifically accurate information, supported by research findings and presented in a clear and structured manner.

The investigation will include:

A detailed compilation of the physical and chemical properties of DMI.

An analysis of its various applications as a solvent, in catalysis, and in polymer science.

A summary of recent research findings and emerging trends related to the compound.

This research will be presented with the support of interactive data tables to facilitate a clear understanding of the key data associated with this compound.

Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H10N2O wikipedia.orgcymitquimica.commerckmillipore.comchembk.comsigmaaldrich.comnih.govsigmaaldrich.comnist.gov
Molar Mass 114.15 g/mol cymitquimica.commerckmillipore.comchembk.comsigmaaldrich.comnih.govsigmaaldrich.com
Appearance Colorless to pale yellow liquid wikipedia.orgcymitquimica.commitsuichemicals.com
Melting Point 8.2 °C wikipedia.orgchemeurope.comchembk.com
Boiling Point 224-226 °C chemicalbook.comchembk.comsigmaaldrich.com
Density 1.056 g/mL at 25 °C chemicalbook.comchembk.comsigmaaldrich.com
Flash Point 104 °C (closed cup) sigmaaldrich.comsigmaaldrich.com
Refractive Index n20/D 1.472 chemicalbook.comchembk.comsigmaaldrich.com
Solubility Soluble in water and toluene chemicalbook.comsigmaaldrich.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B15224746 1,3-Dimethyl-2-imidazolone CAS No. 39799-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39799-78-5

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1,3-dimethylimidazol-2-one

InChI

InChI=1S/C5H8N2O/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3

InChI Key

CFQPVBJOKYSPKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Dimethyl 2 Imidazolone and Its Functionalized Derivatives

Classical and Industrial Synthesis Routes for 1,3-Dimethyl-2-imidazolone

This compound (DMI) is a polar, aprotic solvent with a high boiling point and excellent thermal and chemical stability. wikipedia.org These properties make it a valuable solvent in various industrial applications, including in the production of polymers like polyphenylene sulfide (B99878) (PPS) and as an electrolyte solvent for high-performance lithium batteries. guidechem.com The synthesis of DMI can be broadly categorized into classical and industrial routes, which primarily involve the cyclization of diamines or the modification of existing imidazolidinone structures.

Cyclization Reactions Utilizing 1,2-Diamines and Carbonylation Reagents

A primary method for synthesizing the imidazolidinone ring involves the reaction of a 1,2-diamine with a carbonylation agent. mdpi.com In the case of this compound, N,N'-dimethylethylenediamine is the key diamine precursor. google.com Various carbonylation reagents can be employed, each with its own advantages and disadvantages.

Phosgene (B1210022), for instance, reacts with N,N'-dimethylethylenediamine to form DMI. wikipedia.orggoogle.com However, the high toxicity of phosgene presents significant operational hazards. google.com An improved process involves carrying out the reaction in water while controlling the pH between 3.0 and 10.0 with a dehydrochlorinating agent, which can lead to high yields. google.com Another approach uses trichloromethylchloroformate, a dimer of phosgene, in an organic solvent like toluene, which has been reported to achieve yields of 70% or more. google.com

Carbon dioxide has also been explored as a less hazardous carbonylation agent. google.com However, this method often requires high-temperature and high-pressure equipment, leading to significant investment costs. guidechem.com

The urea (B33335) method offers another alternative, where N,N'-dimethylethylenediamine is reacted with urea. google.comnih.gov A theoretical study using density functional theory has shown that water can act as a catalyst in this reaction, facilitating proton exchange and significantly lowering the activation energy barriers. nih.gov

Table 1: Comparison of Carbonylation Reagents for DMI Synthesis from N,N'-Dimethylethylenediamine

Carbonylation ReagentKey FeaturesChallenges
PhosgeneHigh reactivityHigh toxicity, corrosive byproducts guidechem.comgoogle.com
TrichloromethylchloroformateHigher yields (≥70%)Indirect use of phosgene google.com
Carbon DioxideLess hazardousRequires high pressure and temperature guidechem.comgoogle.com
UreaLess hazardous raw materialCan have high raw material costs guidechem.com

Two-Step Synthetic Approaches from 2-Imidazolidinone

An alternative and widely used industrial route to DMI starts with the more readily available 2-imidazolidinone. google.com This two-step approach involves the N-methylation of the 2-imidazolidinone ring.

The methylation is typically achieved using a methylating agent in the presence of a base. However, common methylating agents like dimethyl sulfate (B86663) and methyl bromide are toxic and can be expensive, which is not ideal for large-scale industrial production. google.com

A more common industrial method is the reaction of 2-imidazolidinone with formaldehyde (B43269) and a reducing agent. google.com Formic acid is a frequently used reducing agent in this process, which is known as the Eschweiler-Clarke reaction. guidechem.comgoogle.com This method involves reacting 2-imidazolidinone with formaldehyde and formic acid, often at elevated temperatures, to produce DMI. google.compatsnap.com One patented method describes achieving a yield of up to 90% for DMI using this approach. google.com

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend has also impacted the production of this compound, with research focusing on catalytic strategies and solvent-free methodologies.

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in developing greener synthetic routes by enabling reactions to proceed under milder conditions, with higher selectivity and reduced waste. In the context of DMI synthesis, catalytic approaches have been explored for both the cyclization and methylation steps.

For the synthesis from 2-imidazolidinone, formaldehyde, and hydrogen, various catalysts have been investigated. One European patent describes the use of palladium on carbon and gamma-alumina supported with a strong acid as a catalyst system. google.com Another approach utilizes montmorillonite (B579905) and palladium on carbon as a catalyst, offering the advantage of being inexpensive and easily recoverable. google.com

The direct carbonylation of N,N'-dimethylethylenediamine with carbon dioxide can also be facilitated by catalysts. For instance, ceria-based materials have been shown to be effective heterogeneous catalysts for this conversion. mdpi.com The use of a basic promoter like tetramethylphenylguanidine (PhTMG) in the presence of a dehydrative activator has also been reported to enable the reaction to proceed efficiently at lower temperatures. mdpi.com

Solvent-Free and Environmentally Conscious Methodologies

Solvent-free reaction conditions are a key principle of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While the synthesis of DMI often uses a solvent, research into related heterocyclic compounds demonstrates the potential for solvent-free approaches. For example, the synthesis of certain imidazole (B134444) derivatives has been successfully achieved under solvent-free conditions using a nanocatalyst. researchgate.net

Another aspect of environmentally conscious methodologies is the use of safer and more sustainable reagents. The use of carbon dioxide as a carbonyl source, despite its challenges, is a step in this direction compared to the highly toxic phosgene. google.com Similarly, employing catalytic hydrogenation instead of stoichiometric reducing agents like formic acid reduces the generation of byproducts. google.com

Optimization of Reaction Conditions and Yields in Scalable Synthesis

In the classical synthesis from 2-imidazolidinone, formaldehyde, and formic acid, the concentrations of the reagents and the reaction temperature and time are critical parameters. google.com For example, one patented method specifies a reaction temperature of 120°C for 16 hours to achieve a high yield. google.com Another patent details a process using 85% formic acid and refluxing for 12 hours, resulting in a DMI purity of 99.7%. patsnap.com

For the phosgene-based synthesis from N,N'-dimethylethylenediamine, controlling the pH of the reaction medium is crucial for achieving a high yield. google.comgoogleapis.com Maintaining a pH between 3.0 and 10.0 in an aqueous medium can lead to a DMI selectivity of 97.5%. google.com The molar ratio of the reactants is also a key factor to optimize. google.com

The choice of catalyst and its loading are also important variables in catalytic processes. For instance, in a palladium-catalyzed synthesis of fused imidazo[1,2-a]pyrimidines, screening different palladium salts and bases was essential to optimize the yield. researchgate.net

Furthermore, downstream processing, such as distillation and purification, is a critical part of scalable synthesis to achieve the high purity required for applications like electronic materials. guidechem.com

Table 2: Examples of Optimized Reaction Conditions for DMI Synthesis

Starting MaterialsKey Reaction ConditionsReported Yield/PurityReference
2-Imidazolidinone, Formaldehyde, Formic Acid120°C, 16 hours90% yield google.com
2-Imidazolidinone, Paraformaldehyde, Formic AcidReflux for 12 hours99.7% purity patsnap.com
N,N'-Dimethylethylenediamine, PhosgenepH 7.3 ± 0.2, aqueous medium97.5% selectivity google.com
Montmorillonite, Palladium on Carbon, 2-Imidazolidinone, Formaldehyde, Hydrogen110-160°C, 1-5 hoursHigh purity google.com

Directed Synthesis of Substituted this compound Derivatives

The directed synthesis of substituted this compound (DMI) derivatives, where functional groups are selectively introduced onto the heterocyclic core, is a field of significant interest for accessing novel molecules with tailored properties. Methodologies for such syntheses can be broadly categorized into two main approaches: the functionalization of a pre-existing this compound ring or the construction of the substituted ring system from functionalized acyclic precursors.

An alternative and more established route to obtain substituted this compound derivatives involves building the ring from appropriately substituted starting materials. This approach offers precise control over the position of the substituents. For instance, the synthesis can commence from a substituted N,N'-dimethylethylenediamine, which is then cyclized. Another common method involves the reaction of an aldehyde or ketone with an aminoacetamide derivative to form the imidazolidinone ring, a strategy that allows for the introduction of substituents at various positions on the ring depending on the choice of starting materials. nih.govsemanticscholar.org

For example, the condensation of N,N'-dimethylethylenediamine with various aldehydes can yield 2-substituted imidazolidine (B613845) derivatives. nih.gov While this produces a related imidazolidine structure, subsequent oxidation could theoretically lead to the desired imidazolone (B8795221) core. Similarly, the cyclization of functionalized diamide (B1670390) precursors under basic conditions is a known method for producing substituted imidazol-4-ones, a structural isomer of the target compound. ajchem-a.com

Although direct C-H activation on the DMI core remains an area for future exploration, the synthesis from functionalized precursors provides a reliable and controlled pathway to its substituted derivatives.

Due to the lack of specific research findings on the directed C-H functionalization of this compound in the available literature, a data table of detailed research findings cannot be generated at this time.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 1,3 Dimethyl 2 Imidazolone

Fundamental Reactivity Patterns of the Imidazolone (B8795221) Core

1,3-Dimethyl-2-imidazolone, a cyclic urea (B33335), is characterized by a high degree of chemical and thermal stability mitsuichemicals.comwikipedia.org. The core imidazolone ring structure is notably robust and resistant to degradation under a variety of conditions.

Nucleophilic and Electrophilic Activation Mechanisms

The this compound molecule's reactivity is dominated by its function as a stable, polar aprotic solvent rather than as a reactive species itself. The urea carbonyl group is flanked by two electron-donating nitrogen atoms, which delocalize their lone pairs into the carbonyl group. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack.

Similarly, the ring is generally deactivated towards electrophilic attack. The molecule lacks the aromaticity of related imidazole (B134444) systems, and the electron-withdrawing effect of the carbonyl group decreases the nucleophilicity of the adjacent nitrogen and carbon atoms. While syntheses of substituted imidazolidin-2-ones can involve intramolecular cyclization and electrophilic substitution of urea derivatives, the formed 1,3-dimethylated ring is exceptionally stable nih.govmdpi.com. Its primary role in chemical transformations is not to be activated, but to activate other reagents through its potent solvation effects nbinno.com.

Ring-Opening and Ring-Closure Transformation Pathways

The high stability of the this compound ring makes it highly resistant to ring-opening reactions. It exhibits excellent stability in the presence of strong acids and alkalis, even at elevated temperatures mitsuichemicals.comguidechem.com. Furthermore, it is resistant to hydrolysis, with aqueous solutions remaining stable mitsuichemicals.com. This inertness is a key property that makes it a reliable solvent for a wide range of chemical reactions epo.org.

Ring-closure pathways are primarily relevant to the synthesis of the imidazolidin-2-one scaffold itself. A common synthetic route involves the reaction of a 1,2-diamine, such as N,N'-dimethylethylenediamine, with a carbonylating agent like phosgene (B1210022) wikipedia.org. This process occurs via a nucleophilic attack by the amine groups on the carbonyl source, followed by an intramolecular acyl nucleophilic substitution to form the stable five-membered ring mdpi.com.

Role of this compound as a Solvent in Organic Transformations

This compound (DMI) is a high-boiling, highly polar, aprotic solvent with an exceptional ability to dissolve a wide array of both organic and inorganic compounds wikipedia.orgnbinno.com. Its unique combination of properties makes it a highly effective medium for numerous organic reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀N₂O
Molar Mass114.15 g/mol
Boiling Point222-226 °C
Melting Point8.2 °C
Density1.056 g/mL at 25 °C
Flash Point95-120 °C
Dielectric ConstantHigh (specific value not consistently reported)
Dipole MomentHigh (specific value not consistently reported)

This data is compiled from multiple sources mitsuichemicals.comwikipedia.orgnih.gov.

Influence on Reaction Kinetics and Selectivity

As a powerful aprotic dipolar solvent, DMI significantly enhances the rates of many chemical reactions, leading to improved yields and shorter reaction times nbinno.com. Its efficacy stems from its high dielectric constant and strong solvating capabilities, particularly for cations mitsuichemicals.com.

In nucleophilic substitution reactions, DMI effectively solvates the cation of a salt, leaving the anion less encumbered and therefore more nucleophilic. This "naked anion" effect accelerates the rate of reaction significantly mitsuichemicals.comnbinno.com. This makes DMI particularly effective for various nucleophilic substitution reactions, including the synthesis of phenylether derivatives, amino compounds, and fluorobenzene (B45895) derivatives mitsuichemicals.com.

In the realm of polymer synthesis, DMI serves as an excellent solvent for producing high-performance, heat-resistant thermoplastics mitsuichemicals.com.

Polyamides and Polyimides: DMI accelerates the formation of amide and imide groups, facilitating the production of high molecular weight polymers mitsuichemicals.com.

Polyethersulfones: It effectively controls side reactions during polymerization, resulting in higher quality polymer products mitsuichemicals.comguidechem.com.

Polyphenylenesulfides: Using DMI as a solvent can lead to products with fewer organic impurities mitsuichemicals.comguidechem.com.

Replacement Strategies for Conventional Polar Aprotic Solvents

A significant application of this compound is as a safer substitute for other polar aprotic solvents, most notably Hexamethylphosphoramide (B148902) (HMPA), which is a known carcinogen wikipedia.orgnbinno.comguidechem.com. DMI offers a similar performance profile to HMPA in many applications but with a more favorable toxicological profile wikipedia.org. Its solvent characteristics are often described as being intermediate between those of Tetrahydrofuran (THF) and HMPA researchgate.netnih.gov.

Table 2: Comparison of DMI with Other Polar Aprotic Solvents

SolventBoiling Point (°C)CarcinogenicityKey Features
This compound (DMI) 222-226Low potentialHigh stability, excellent solvent for nucleophilic reactions.
Hexamethylphosphoramide (HMPA) 232YesExcellent solvent, but use is highly restricted.
N-Methyl-2-pyrrolidone (NMP) 202Reproductive toxicityWidely used, but facing increasing regulatory pressure.
Dimethylformamide (DMF) 153PossibleCommon solvent, but has toxicity concerns.
Dimethyl sulfoxide (DMSO) 189LowHigh boiling point, can be reactive in some conditions.

This data is compiled from multiple sources mitsuichemicals.comwikipedia.orgnbinno.comguidechem.com.

The replacement of HMPA with DMI has been successfully implemented in various synthetic procedures, including organometallic reactions and the synthesis of insect pheromones, contributing to safer and more sustainable chemical practices researchgate.net.

Mechanistic Investigations of this compound Mediated Reactions

The primary mechanistic role of this compound in facilitating chemical reactions is through its function as a solvent. The mechanism of rate acceleration in nucleophilic reactions is attributed to its strong interaction with cations, which disrupts ion pairs in the reactant. The solvation of the cation leaves the anion more reactive, thereby increasing the reaction rate mitsuichemicals.comnbinno.com.

While it is predominantly viewed as an inert solvent, some studies suggest a more active role. For instance, in a study of γ-butyrolactone alkylation, DMI was described as a "promoter," suggesting it may participate more directly in the reaction mechanism beyond simple solvation . In certain polymerization processes, DMI has been reported to function as both a solvent and a ligand, potentially coordinating to metal centers and influencing the catalytic cycle . For example, it has been used in photocatalyzed iron-based atom transfer radical polymerization (ATRP) of methyl methacrylate . These instances suggest that while its stability is a defining feature, its lone pair electrons on the oxygen and nitrogen atoms can engage in coordinative interactions that influence reaction pathways and selectivity. However, the predominant mechanistic contribution remains its ability to modify the reactivity of solutes through strong solvation forces.

Computational Probing of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reaction mechanism of this compound synthesis from urea and N,N'-dimethylethylenediamine. These studies have successfully mapped out the energy landscape of the reaction, identifying key intermediates and transition states.

The synthesis of this compound via the urea method is understood to proceed through a nucleophilic cyclization reaction characterized by two main ammonia (B1221849) removal steps. The initial step involves the attack of a -NH group from N,N'-dimethylethylenediamine on the carbonyl carbon of urea. This leads to the formation of an intermediate, CH₃NHC₂H₄N(CH₃)CONH₂ (IM(I)), and the elimination of one molecule of ammonia. Following this, the intermediate IM(I) undergoes a cyclization process, which involves a second ammonia removal step to yield the final this compound product.

A critical finding from these computational models is the catalytic role of water in the reaction. In the absence of water, the activation barriers for both ammonia removal steps are calculated to be quite high, in the range of 50 kcal·mol⁻¹. This suggests that the uncatalyzed reaction would be kinetically unfavorable. However, when water is introduced into the computational model, it is observed to act as a proton exchange bridge. This water bridge facilitates the transfer of protons from the nitrogen atoms of the ethylenediamine (B42938) moiety to the urea, a process that is spatially difficult to occur directly. The presence of this water-mediated proton transfer significantly lowers the activation barriers for both steps to approximately 30 kcal·mol⁻¹, indicating a substantial catalytic effect.

Furthermore, computational studies have explored potential side reactions that could occur from the intermediate IM(I). These alternative pathways are found to have higher activation barriers, even with water catalysis, primarily due to steric hindrance. This computational finding supports the experimental observation of high selectivity for the desired this compound product under appropriate reaction conditions.

Reaction Step Catalyst Calculated Activation Barrier (kcal·mol⁻¹)
First Ammonia Removal None ~50
First Ammonia Removal Water ~30
Second Ammonia Removal None ~50
Second Ammonia Removal Water ~30

Kinetic and Spectroscopic Evidence for Reaction Pathways

While computational studies provide a theoretical framework for the reaction mechanism, experimental evidence is essential for its validation. Kinetic and spectroscopic studies offer practical insights into the reaction pathways, rates, and the presence of proposed intermediates.

Spectroscopic techniques are invaluable for the direct observation of species involved in a chemical reaction. In the context of this compound synthesis, in-situ spectroscopy would be particularly powerful. For instance, in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could be employed to monitor the vibrational modes of reactants and products on a solid catalyst surface or in a solid-state reaction. This could potentially allow for the identification of the key intermediate, CH₃NHC₂H₄N(CH₃)CONH₂, by observing the appearance and disappearance of its characteristic vibrational bands, such as the C=O stretch of the open-chain urea and the N-H bends.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool. ¹H and ¹³C NMR spectra of the final this compound product are well-documented and used for purity assessment. For mechanistic studies, time-resolved NMR experiments could track the changes in the chemical environment of the protons and carbons as the reaction progresses, providing evidence for the formation and consumption of intermediates.

While specific, detailed experimental kinetic and spectroscopic studies elucidating the reaction pathway for the formation of this compound are not widely available in the reviewed literature, the combination of computational predictions and the principles of kinetic and spectroscopic analysis provides a robust understanding of its reactivity profile and reaction mechanisms.

Computational and Theoretical Chemistry Studies of 1,3 Dimethyl 2 Imidazolone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic characteristics. These calculations solve the Schrödinger equation, or a simplified form of it, for a given molecular system.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for determining optimized molecular structures and predicting the reactive sites within chemical systems. nih.gov The stability and reactivity of molecules are largely influenced by electron density, steric effects, and the character of donor-acceptor orbitals, all of which can be effectively modeled by DFT. nih.govscirp.org

Similarly, DFT has been applied to study the stability of imidazol-2-ylidenes, which are structurally related to DMI. These studies have shown that the stability of these carbenes towards dimerization is related to their singlet-triplet energy separation and aromatic stabilization energy, providing a quantitative measure of their stability. researchgate.net For imidazole (B134444) alkaloids, DFT calculations using the B3lyp/6-311++G(d,p) model have been employed to determine optimized chemical structures, bond distances, and atomic angles, showing high regularity in the imidazole ring. plos.org

Table 1: Representative Quantum Chemical Properties Calculated using DFT for Imidazole-Related Compounds.
Compound TypeMethodologyCalculated PropertyFinding/ValueReference
Imidazole AlkaloidsB3lyp/6-311++G(d,p)HOMO-LUMO Energy Gap5.13 - 5.85 eV plos.org
Imidazo[1,2-a]pyridinyl-chalconesB3LYP/6-311G(d)HOMO Energy-5.917 to -5.531 eV scirp.org
Imidazo[1,2-a]pyridinyl-chalconesB3LYP/6-311G(d)LUMO Energy-2.221 to -1.821 eV scirp.org
Imidazol-2-ylidenesDFTDimerization Activation Energy (Ea)Correlates with Aromatic Stabilization Energy (ASE) researchgate.net

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide higher accuracy for certain properties, serving as a benchmark for other computational techniques.

In studies of related molecules like the 1,3-dimethyl imidazolium (B1220033) cation, ab initio MP2 calculations have been used alongside DFT to estimate binding energies of molecular dimers. arxiv.org Comparisons revealed that dispersion-corrected DFT functionals yielded more favorable binding energies than MP2 for the tested molecular pairs, highlighting the importance of selecting appropriate methods for specific systems. arxiv.org While specific high-accuracy ab initio studies focused solely on 1,3-Dimethyl-2-imidazolone are not extensively documented in the selected literature, the principle remains that these methods are crucial for validating the results from more computationally efficient approaches like DFT and for calculations where very high precision in energetic and electronic properties is required.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling is a vital tool for mapping out the intricate pathways of chemical reactions. It allows for the characterization of transient species like transition states and intermediates, which are often difficult to observe experimentally.

First-principles DFT investigations have been successfully applied to elucidate the reaction mechanism for the synthesis of this compound (DMI) from N,N'-dimethylethylenediamine (DMEDA) and urea (B33335). nih.govresearchgate.net This computational study identified a nucleophilic cyclization reaction that proceeds via two distinct ammonia (B1221849) removal steps. nih.govresearchgate.net

The initial step involves the attack of a -NH group from DMEDA on the carbonyl carbon of urea, leading to the elimination of one ammonia molecule and the formation of a key intermediate, CH₃NHC₂H₄N(CH₃)CONH₂ (IMI). nih.govresearchgate.net The IMI intermediate then undergoes a subsequent cyclization and a second ammonia removal to form the final DMI product. nih.govresearchgate.net A critical finding from these calculations was the high activation barriers for both ammonia removal steps in the absence of a catalyst, calculated to be approximately 50 kcal/mol, rendering the uncatalyzed reaction kinetically unfavorable. nih.govresearchgate.net

Table 2: Calculated Activation Barriers for the Synthesis of this compound.
Reaction StepConditionCalculated Activation BarrierReference
First Ammonia RemovalUncatalyzed (Gas Phase)~50 kcal/mol nih.govresearchgate.net
Second Ammonia RemovalUncatalyzed (Gas Phase)~50 kcal/mol nih.govresearchgate.net
Ammonia Removal StepsWater-Catalyzed~30 kcal/mol nih.govresearchgate.net

The same DFT study on DMI synthesis also highlighted the profound effect of the solvent on the reaction pathway. nih.govresearchgate.net When water was included in the calculations, it was found to act not just as a solvent but as a catalyst. nih.govresearchgate.net The water molecules facilitate the reaction by acting as a proton exchange bridge. nih.govresearchgate.net

Due to the spatial arrangement of the reactants, direct proton migration from the nitrogen atoms of the ethylenediamine (B42938) moiety to the urea is difficult. nih.gov The water bridge shortens the proton migration distance, thereby creating a more favorable reaction pathway. nih.govresearchgate.net This catalytic effect significantly lowers the activation barriers for the ammonia removal steps to approximately 30 kcal/mol. nih.govresearchgate.net This computational insight demonstrates that the presence of water dramatically improves the reaction kinetics, making the synthesis more efficient. nih.govresearchgate.net Furthermore, the calculations showed that potential side reactions have higher activation barriers even with water catalysis, explaining the high selectivity of the main reaction. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Phenomena

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movement of atoms and molecules over time. nih.gov This allows for the study of complex processes like intermolecular interactions, solvation, and conformational changes in macromolecules. nih.govplos.org

MD simulations have been used to study the intermolecular interactions between the related 1,3-dimethyl imidazolium cation and water. arxiv.org These simulations, using a revised multipolar polarizable force field, can predict thermodynamic properties such as liquid densities and excess molar volumes as a function of water concentration. arxiv.org For instance, simulations showed that the density of ionic liquid-water mixtures decreases as the water concentration increases and revealed a negative excess volume at low water concentrations, indicating strong intermolecular interactions between water and the ionic liquid components. arxiv.org Analysis of the liquid structure through radial distribution functions, g(r), can reveal tendencies for ion pairing at different concentrations. arxiv.org

In the context of drug discovery, MD simulations are frequently used to assess the stability of a ligand bound to a protein receptor. nih.govajchem-a.com Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the ligand and protein from a reference structure, indicating the stability of the complex over time. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule. ajchem-a.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into how its conformation changes in the solvated environment. ajchem-a.com

These simulations offer a detailed atomic-level understanding of how a molecule like DMI, or its derivatives and related ions, behaves in a solution and interacts with other molecules, which is crucial for its application as a solvent and in other chemical processes. arxiv.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Descriptors (excluding biological context)

In the realm of computational and theoretical chemistry, structure-activity relationship (SAR) studies are pivotal for understanding how a molecule's chemical structure influences its properties and reactivity. For this compound, while specific and extensive SAR studies focusing on its non-biological activities are not widely published, we can analyze its structure through various calculated computational descriptors. These descriptors provide a quantitative representation of the molecule's physicochemical characteristics, which are fundamental to predicting its behavior in various chemical environments.

The primary approach involves calculating a range of descriptors that fall into several categories: electronic, steric, and hydrophobic. These descriptors can then be used to build quantitative structure-property relationship (QSPR) models, which correlate the structure of a compound with its physical or chemical properties, such as boiling point, solubility, or solvent behavior.

Computed Molecular Descriptors

A variety of computational descriptors have been calculated for this compound, providing insight into its molecular properties. These descriptors are foundational for any SAR or QSPR study.

DescriptorValueSource
Molecular Formula C5H8N2OPubChem nih.gov
Molecular Weight 112.13 g/mol PubChem nih.gov
IUPAC Name 1,3-dimethylimidazol-2-onePubChem nih.gov
InChI InChI=1S/C5H8N2O/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3PubChem nih.gov
Canonical SMILES CN1C=CN(C1=O)CPubChem nih.gov
XLogP3 -0.5PubChem nih.gov
Topological Polar Surface Area 23.6 ŲPubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 0PubChem nih.gov
Exact Mass 112.063662883PubChem nih.gov

These descriptors serve as the initial inputs for more complex computational models. For instance, the XLogP3 value of -0.5 suggests a degree of hydrophilicity, which is a critical parameter in determining its solubility in various media. The topological polar surface area (TPSA) of 23.6 Ų indicates the surface region of the molecule that is polar, influencing its interactions with other polar molecules and surfaces. nih.gov

Research Findings from Related Compounds

While direct QSAR studies on this compound are limited, research on analogous structures, such as other cyclic urea derivatives, provides a framework for understanding the potential relationships between structure and non-biological properties. Studies on cyclic urea derivatives have utilized computational descriptors to build QSAR models. scirp.org These models often employ descriptors related to:

Electronic Properties: Such as dipole moment and partial charges on atoms. These are crucial for understanding electrostatic interactions, which govern how the molecule interacts with other polar or charged species.

Steric Properties: Molecular volume, surface area, and shape indices define the spatial arrangement of the molecule. These are important for understanding how the molecule fits into specific environments, such as the active site of a catalyst or the interstitial spaces of a polymer matrix.

Hydrophobicity: Typically quantified by LogP, this descriptor is vital for predicting solubility and partitioning behavior in different solvent systems.

In a broader context, theoretical studies on various imidazole derivatives have employed Density Functional Theory (DFT) to calculate physical descriptors like absolute hardness, global softness, and chemical potential. rsc.org These quantum mechanical descriptors offer a deeper understanding of a molecule's reactivity and stability. rsc.org Although this specific study did not include this compound, the methodologies are directly applicable to understanding its structure-property relationships.

The goal of such computational analyses is to develop predictive models. For instance, a QSPR model could be developed to predict the solvent properties of a range of cyclic ureas, including this compound, based on a set of calculated descriptors. This would allow for the in silico screening of novel derivatives with desired properties, reducing the need for extensive experimental work.

Applications of 1,3 Dimethyl 2 Imidazolone in Synthetic Organic Chemistry and Materials Science

Role as a Solvent in Diverse Organic Reactions

As a polar aprotic solvent, 1,3-Dimethyl-2-imidazolone (DMI) is recognized for its exceptional ability to dissolve a wide array of both organic and inorganic compounds. wikipedia.orggoogle.com This characteristic has led to its use as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA) in numerous chemical processes. sigmaaldrich.com DMI's high boiling point (224-226 °C) and flash point (120 °C) make it suitable for reactions requiring elevated temperatures. wikipedia.orgsigmaaldrich.com Its applications extend to various fields, including the production of polymers, detergents, dyestuffs, and electronic materials. wikipedia.orggoogle.com

The high polarity of DMI makes it an effective medium for organometallic reactions where the dissolution of both organic substrates and inorganic salts is crucial. It can form complex salts with many inorganic compounds, enhancing their solubility and reactivity in organic transformations. google.com This property is particularly advantageous in coupling reactions, where a polar aprotic environment can stabilize charged intermediates and promote the desired bond formation. While specific named coupling reactions are not extensively detailed in the provided context, its role as a replacement for HMPA suggests its utility in reactions like Suzuki, Stille, and Heck couplings, which frequently employ polar aprotic solvents to facilitate the catalytic cycle.

DMI serves as a key solvent in various specific synthetic transformations, demonstrating its versatility beyond general applications. It has been effectively used as a solvent for the α-regioselective prenylation of imines and in the synthesis of 1,2-bis(trimethylsilyl)benzene. sigmaaldrich.com Its utility in alkylation reactions is noteworthy, as its polar nature can enhance the nucleophilicity of reagents while solvating the counter-ions, thereby accelerating reaction rates. For instance, the alkylation of imidazopyridines, a related heterocyclic system, has been extensively studied, highlighting the importance of reaction conditions in achieving desired functionalization. nih.gov In the synthesis of DMI itself via the urea (B33335) method, water acts not just as a solvent but also as a catalyst, facilitating proton exchange and significantly lowering the activation barriers for the cyclization process. nih.gov

Table 1: Selected Applications of DMI as a Solvent
Reaction TypeSubstrates/ReagentsRole/Advantage of DMIReference
General SolventInorganic and organic compounds, polymers (polyamides, PVC, polyurethane)High solvating power; high thermal and chemical stability. wikipedia.orggoogle.com
HMPA SubstituteSynthesis of 1,2-bis(trimethylsilyl)benzeneServes as a safer, less carcinogenic alternative to HMPA. sigmaaldrich.com
AlkylationImines for α-regioselective prenylationActs as a suitable polar aprotic medium for the reaction. sigmaaldrich.com
Materials ScienceLiquid crystal targeting agentsUsed to prepare high-quality, stable ultrafiltration membranes. google.com

Utilization as a Synthetic Building Block or Intermediate in Chemical Synthesis

Beyond its function as a solvent, the this compound core is a valuable scaffold in synthetic chemistry. The inherent reactivity of the imidazolone (B8795221) ring allows it to serve as an intermediate or a starting building block for constructing more complex and functionally diverse molecules. ed.ac.uklifechemicals.com

The imidazolone scaffold is a key structural motif found in a variety of biologically relevant compounds and natural products. ed.ac.uknih.gov Synthetic methodologies have been developed to use the imidazolone core as a precursor for more advanced heterocyclic systems. For example, unprecedented reactivity at the C-2 position of the imidazolone core has been exploited to directly afford C, S, and N-derivatives, including structures related to natural products like leucettamines and potent kinase inhibitors. ed.ac.uk The synthesis of imidazolin-2-ones and their thione analogs from building blocks like gamma-aminoacetoacetanilides further illustrates the modular approach to creating diverse heterocyclic libraries based on this core structure. nih.gov Imidazolone derivatives also serve as monomers for functional organic materials and as precursors for N-heterocyclic carbenes (NHCs), which are important in catalysis. researchgate.net

Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. ed.ac.uk The synthesis of unsaturated imidazolone scaffolds can be precisely controlled through MCRs involving carbonyls, amines, and isocyanoacetates. ed.ac.uk The outcome of these reactions is highly dependent on the conditions, with specific catalysts and solvents directing the process towards the desired imidazolone product. For instance, the use of Ag(I) or Cu(II) salts as catalysts can selectively drive the reaction to form the imidazolone adduct. ed.ac.uk This controlled access to imidazolone scaffolds through MCRs provides an efficient pathway to generate diverse and complex molecules, including chromophores related to the green fluorescent protein (GFP). ed.ac.ukbeilstein-journals.org

Table 2: this compound as a Synthetic Building Block
Synthetic ApproachReactants/IntermediatesResulting Products/ScaffoldsReference
Multi-Component Reaction (MCR)Carbonyls, amines, isocyanoacetatesUnsaturated imidazolone scaffolds (e.g., GFP chromophore analogs) ed.ac.uk
DerivatizationImidazolone core with various nucleophilesC, S, and N-derivatives, leucettamine analogs, kinase inhibitors ed.ac.uk
Intermediate Synthesis2-Imidazolinone, formaldehyde (B43269), formic acidThis compound google.com
Heterocycle SynthesisChalcone with an oxirane ring, nitrogen nucleophilesVarious pyrazole (B372694) and imidazole (B134444) derivatives rsc.org

Applications in Catalysis and Ligand Design

The imidazolone framework is a cornerstone in the design of ligands for transition metal catalysis, primarily through its role as a precursor to N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of stable singlet carbenes that have become ubiquitous in organometallic chemistry and catalysis due to their strong σ-donating properties, which allow them to form robust bonds with metal centers and stabilize catalytic species.

Imidazolinones can be converted into the corresponding NHC ligands, which are then used in a multitude of transition metal-catalyzed reactions. researchgate.net The electronic and steric properties of the NHC can be fine-tuned by modifying the substituents on the imidazolone precursor, allowing for precise control over the reactivity and selectivity of the resulting metal complex. Although the direct use of this compound itself as a catalyst is not prominently featured, its derivatives are central to modern ligand design. The broader family of related azole-based heterocycles, such as 1,2,3-triazolylidenes, has also emerged as a powerful subclass of NHC ligands, underscoring the importance of this structural motif in catalysis. rsc.org These ligands are instrumental in reactions ranging from cross-coupling to olefin metathesis. lifechemicals.com

Table 3: Applications of Imidazolone Derivatives in Catalysis
Application AreaDerivative/RoleSignificanceReference
Ligand DesignPrecursors for N-heterocyclic carbenes (NHCs)NHCs are strong σ-donor ligands that stabilize transition metal catalysts. researchgate.net
Transition Metal CatalysisImidazolone-derived ligandsUsed in a wide variety of catalytic reactions, with tunable steric and electronic properties. lifechemicals.comresearchgate.net
Related Heterocycles1,2,3-Triazolylidene ligandsA powerful subclass of NHC ligands used in bond forming and redox reactions. rsc.org

Incorporation into N-Heterocyclic Carbene (NHC) Ligands and Complexes

N-Heterocyclic Carbenes (NHCs) have become a cornerstone in the field of organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the stereoelectronic tunability of their ligand frameworks. nih.gov While this compound itself is a cyclic urea, its saturated imidazolidine (B613845) core structure is a key building block for a class of NHCs known as "saturated" NHCs. These are often prepared from imidazolinium salt precursors, which can be synthesized from N,N'-disubstituted ethylenediamines.

The conversion of the imidazolidine skeleton into an NHC ligand is a critical step in modern coordination chemistry. For instance, the saturated analogue of the widely used IMes carbene, known as SIMes (1,3-dimesitylimidazolin-2-ylidene), is a stable NHC that is generated from its corresponding 1,3-dimesitylimidazolinium chloride precursor. nih.gov This highlights the general pathway from a diamine-derived structure to a potent ligand.

A direct application involving the 1,3-dimethylimidazolidine (B15366825) framework is the use of 1,3-dimethylimidazolidin-2-ylidene tetrachlorosilicon(IV) as a carbene transfer reagent. This compound facilitates the preparation of NHC complexes of various transition metals and main group elements, demonstrating a practical method for incorporating the 1,3-dimethylimidazolidin-2-ylidene ligand into metal centers. google.com The synthesis of imidazolium (B1220033) salts, which are the direct precursors to NHC ligands, is a well-established field. High-yield syntheses for important precursors like IPr·HCl (1,3-bis-{2,6-diisopropylphenyl}imidazolium chloride) and IMes·HCl (1,3-bis-{2,4,6-trimethylphenyl}imidazolium chloride) have been developed, often involving the condensation of a 1,4-diaryl-diazabutadiene with paraformaldehyde. nih.gov

Interactive Table:

Table 1: Examples of NHC Precursors and Related Compounds
Compound Name Precursor Type Role/Significance
1,3-Dimesitylimidazolinium chloride (SIMes·HCl) Imidazolinium Salt Precursor to the stable "saturated" NHC ligand SIMes. nih.gov
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) Imidazolium Salt Precursor to the widely used bulky NHC ligand IPr. nih.gov

Role in Heterogeneous and Homogeneous Catalytic Systems

This compound (DMI) plays a multifaceted role in both heterogeneous and homogeneous catalysis, primarily as a high-boiling, polar aprotic solvent. wikipedia.org Its high thermal and chemical stability, coupled with its ability to dissolve a wide range of organic and inorganic compounds, makes it an effective medium for many chemical transformations. wikipedia.org In numerous applications, DMI serves as a less toxic substitute for the carcinogenic solvent hexamethylphosphoramide (HMPA). sigmaaldrich.comsigmaaldrich.com

In homogeneous catalysis , DMI has been utilized as a solvent for the catalytic hydrogenation of carbon dioxide into lower alcohols. sigmaaldrich.comsigmaaldrich.com Beyond its passive role as a solvent, DMI can also act as a reaction promoter. For example, it accelerates the rate of monoalkylation of γ-butyrolactone while minimizing the formation of dialkylation byproducts. sigmaaldrich.comsigmaaldrich.com In a more direct role, DMI has been shown to function as both a solvent and a ligand in the photocatalyzed iron-based atom transfer radical polymerization (ATRP) of methyl methacrylate. merckmillipore.com Furthermore, related imidazolium salt structures are potent organocatalysts; 1,3-dimethylimidazolium (B1194174) iodide, for instance, efficiently catalyzes the synthesis of cyclic carbonates from epoxides and CO₂. mdpi.com

In the realm of heterogeneous catalysis , the core imidazole structure is fundamental. Imidazolium salts can be immobilized onto solid supports like silica (B1680970) to create robust and recyclable catalysts for a variety of organic reactions, including C-C bond formation. rsc.org While DMI itself is typically used in liquid phase, the principles of its derivatives' catalytic activity are applied in solid-phase systems. For example, ceria (CeO₂) has been employed as a recyclable heterogeneous catalyst for the carbonylation of 1,2-diamines with CO₂ to produce imidazolidin-2-ones, demonstrating a sustainable pathway to this important heterocyclic core. mdpi.com

Integration into Polymer Chemistry and Advanced Materials

The favorable properties of this compound, particularly its exceptional solvating ability, have led to its use in the field of polymer chemistry. wikipedia.orgmdpi.com It is employed in the manufacture of a variety of high molecular weight polymers due to its capacity to dissolve these large molecules. google.com Polymers for which DMI is a useful solvent or manufacturing component include polyamides, polyvinyl chloride, polyvinyl alcohol, polystyrene, and polyurethane, as well as phenol (B47542) resins. wikipedia.orggoogle.com

Functionalization of Polymer Structures

DMI is not only a solvent for existing polymers but also an active participant in polymerization reactions, which inherently involves the functionalization of polymer structures. A significant example is its dual role as both a solvent and a ligand in the photocatalyzed iron-based ATRP of methyl methacrylate. merckmillipore.com ATRP is a powerful technique for synthesizing polymers with well-defined architectures, and the participation of DMI in the catalytic system directly influences the formation and properties of the resulting polymer chains. Additionally, DMI is used as a component of the mobile phase for the size-exclusion chromatographic analysis of cellulose, a critical technique for characterizing the structure and molecular weight distribution of this natural polymer. sigmaaldrich.comsigmaaldrich.com

Application in Coatings and Surface Treatments

The raw materials for coatings, paints, and inks often consist of resins, solvents, pigments, and additives. saeidsoltanbeigi.ir Given that this compound is an excellent solvent for many resins used in coatings, such as polyurethanes and polyamides, it finds application in this industry. wikipedia.orggoogle.com Its high boiling point is advantageous for formulations that require slow evaporation rates during curing.

In the area of advanced materials and surface treatments, DMI has been used as an environmentally friendly additive in the fabrication of perovskite solar cells. merckmillipore.com Its inclusion in the processing solution helps to improve the quality and performance of the perovskite film, which is a critical component for efficient solar energy conversion. merckmillipore.com This application demonstrates the role of DMI in creating high-performance functional surfaces. Another relevant application is its use in sweeping gas membrane distillation (SGMD) processes to concentrate aqueous DMI solutions, which is important for recycling the solvent in industrial processes, thereby enhancing sustainability. mdpi.com

Interactive Table:

Table 2: Research Findings on DMI in Catalysis and Materials
Application Area Specific Role of DMI System/Reaction Key Finding Reference(s)
Homogeneous Catalysis Solvent Hydrogenation of CO₂ Facilitates the conversion of CO₂ to lower alcohols. sigmaaldrich.com, sigmaaldrich.com
Homogeneous Catalysis Promoter Monoalkylation of γ-butyrolactone Accelerates desired reaction and minimizes byproducts. sigmaaldrich.com, sigmaaldrich.com
Polymer Chemistry Solvent & Ligand Photocatalyzed Iron-Based ATRP Enables the controlled polymerization of methyl methacrylate. merckmillipore.com
Advanced Materials Additive Perovskite Solar Cell Fabrication Improves the quality of the perovskite film for better performance. merckmillipore.com

Advanced Analytical Techniques for 1,3 Dimethyl 2 Imidazolone in Research and Process Monitoring

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of purity assessment for 1,3-Dimethyl-2-imidazolone, enabling the separation and quantification of the primary compound from potential impurities and other components in a mixture.

Gas Chromatography (GC) is the principal technique for determining the purity (assay) of this compound and quantifying volatile impurities. Given the compound's boiling point of approximately 222-226°C, GC is well-suited for its analysis. Commercial grades of this compound are routinely certified using GC, with typical purities specified at ≥99.0% to ≥99.9%.

Headspace GC analysis is a particularly important application, developed for the quantification of residual solvents in pharmaceuticals and other high-purity materials. honeywell.compensoft.net In this context, this compound itself can be used as a high-purity solvent for the analysis of other substances, where its own residual solvent profile is rigorously controlled. honeywell.com The method is designed to detect and quantify trace levels of volatile organic compounds that may be present from the manufacturing process.

The table below summarizes typical specifications for this compound determined by GC and other methods, showcasing the high level of purity achievable and monitored by this technique.

PropertySpecificationAnalysis Method
Assay ≥99.5% - 99.9%Gas Chromatography (GC)
Water Content ≤0.04% - 0.1%Karl Fischer (KF) Titration
Refractive Index (n20/D) 1.470 - 1.473Refractometry
Class 1 Residual Solvents ≤1 ppmHeadspace GC (GC-HS)
Class 2 Residual Solvents ≤10 ppmHeadspace GC (GC-HS)
Class 3 Residual Solvents ≤50 ppmHeadspace GC (GC-HS)
Data compiled from multiple commercial sources.

While GC is ideal for volatile components, High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting and quantifying non-volatile or thermally unstable impurities that may be present in this compound. These can include raw material residues, reaction by-products, or degradation products.

A typical HPLC method for impurity profiling involves a C18 reversed-phase column, which separates compounds based on their hydrophobicity. researchgate.net A gradient elution using a mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid, allows for the separation of a wide range of impurities with varying polarities. pensoft.netresearchgate.net Detection is commonly performed using a UV detector set at a specific wavelength. researchgate.net The development and validation of such HPLC methods are crucial for ensuring that all potential non-volatile impurities are accounted for, meeting stringent quality control standards. pensoft.net

Spectrophotometric Methods for Quantitative Analysis in Reaction Systems

UV-Vis spectrophotometry offers a rapid and non-destructive method for the quantitative analysis of this compound in solution, which is particularly useful for monitoring reaction kinetics or for quality control checks. The technique relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

This compound has a UV cutoff wavelength, below which it absorbs strongly. By measuring the absorbance at specific wavelengths above this cutoff, its concentration in a known solvent can be determined. Commercial specifications often include maximum absorbance values at several wavelengths to ensure solvent transparency for UV-sensitive applications.

The table below shows typical maximum absorbance values for a high-purity grade of this compound.

WavelengthMaximum Absorbance
275 nm 0.522
300 nm 0.221
325 nm 0.096
350 nm 0.045
Data sourced from Honeywell Research Chemicals. honeywell.com

Electrochemical Detection and Characterization Techniques

Electrochemical methods, such as cyclic voltammetry, can be applied to investigate the redox properties of this compound and related compounds. The imidazole (B134444) moiety is electrochemically active, and its oxidation or reduction potential can be measured at an electrode surface. wojast.org.ng These techniques are highly sensitive and can provide valuable information about the electronic structure of the molecule and its potential to participate in electron-transfer reactions.

Studies on various imidazole, pyrazole (B372694), and other N-heterocyclic derivatives have established that they undergo well-defined redox processes. researchgate.netanalis.com.my For instance, cyclic voltammetry experiments on imidazole derivatives typically show quasi-reversible or irreversible oxidation and reduction peaks, the potentials of which are dependent on the molecular structure and the solvent system used. wojast.org.ngresearchgate.net This suggests that electrochemical sensors could be developed for the in-situ detection of this compound in reaction media, offering a real-time monitoring tool.

Coupled Analytical Systems for Comprehensive Characterization (e.g., GC-MS, LC-MS)

For unambiguous identification and comprehensive characterization, chromatographic systems are often coupled with mass spectrometry (MS). This hyphenation combines the superior separation power of chromatography with the definitive identification capabilities of MS.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the definitive identification of volatile components in this compound samples. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification of the parent compound and any volatile impurities. This technique is sensitive enough to achieve limits of quantification in the nanogram range.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile, polar, or thermally labile impurities. The coupling of HPLC with a mass spectrometer, particularly a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF), allows for the precise mass measurement of impurities. This capability enables the determination of elemental formulas and facilitates the structural elucidation of unknown compounds. An LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) method has been used to characterize this compound, providing detailed mass spectral data. nih.govmassbank.eu

The table below summarizes key parameters from an LC-MS analysis of this compound.

ParameterValue/Setting
Instrument Type LC-ESI-QTOF
Ionization Mode Positive Electrospray (ESI)
Precursor Ion ([M+H]+) m/z 115.0866
Formula of Ion C5H11N2O+
Collision Energy 20 eV
Data sourced from MassBank record MSBNK-Athens_Univ-AU223102 and PubChem. nih.gov

Future Research Directions and Unexplored Avenues for 1,3 Dimethyl 2 Imidazolone

Development of Next-Generation Sustainable Synthetic Methodologies

The traditional synthesis of 1,3-Dimethyl-2-imidazolone and its parent compound, 2-imidazolidinone, has often relied on hazardous reagents like phosgene (B1210022) or high-pressure conditions, generating significant environmental concerns. acs.orgnih.govgoogle.com Consequently, a major thrust of future research is the development of next-generation synthetic methodologies that are safer, more efficient, and aligned with the principles of green chemistry.

Current industrial production of DMI often involves the reaction of 2-imidazolidinone with formaldehyde (B43269) and a reducing agent like formic acid, which can lead to equipment corrosion and the generation of substantial wastewater. google.com A key future goal is to develop cleaner, catalyst-driven processes. google.com Research into heterogeneous catalysts, such as cerium oxide (CeO₂), has shown promise for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate, a product of CO₂ capture. nih.govacs.orgacs.org This approach is particularly attractive as it utilizes captured CO₂, turning a greenhouse gas into a valuable chemical feedstock. nih.gov Future work could focus on optimizing these catalysts for the direct, high-yield synthesis of DMI and exploring their reusability and stability in continuous flow reactors to enhance industrial scalability. acs.org

Organocatalysis presents another exciting frontier. The use of non-metal catalysts like the phosphazene base BEMP has been shown to facilitate the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions with remarkable speed. acs.org Adapting such organocatalytic systems for the N-methylation step or for the entire synthesis of DMI from basic precursors could offer a metal-free, mild, and highly selective alternative to current methods. acs.orgprinceton.edu Furthermore, developing catalyst-free synthetic methods in water represents the ultimate green approach. rsc.orgresearchgate.netrsc.org Building upon work that uses water as a solvent for the synthesis of N-substituted ureas, future research could explore the direct synthesis of DMI in aqueous media, minimizing the use of organic solvents and simplifying product purification. rsc.org

Table 1: Comparison of Synthetic Methodologies for Imidazolidinones

Methodology Carbonyl Source Catalyst/Conditions Advantages Future Research Focus
Traditional Methods Phosgene, Urea (B33335), Formic Acid High temperature/pressure, Strong acids Established, high volume Replacement with safer reagents
Heterogeneous Catalysis CO₂, Dialkyl Carbonates, Ethylenediamine Carbamate CeO₂, Pd/Al₂O₃, Cu(NO₃)₂ Utilizes CO₂, catalyst reusability, potential for flow chemistry Improving catalyst lifetime and selectivity, direct DMI synthesis
Homogeneous Catalysis Propargylic Ureas, 1,3-Dienes Pd(OAc)₂, AuCl, Ag(I) High selectivity, mild conditions Catalyst recovery, expanding substrate scope
Organocatalysis Propargylic Ureas Phosphazene bases (e.g., BEMP) Metal-free, very fast reaction times, ambient conditions Application to DMI synthesis, catalyst loading reduction

| Catalyst-Free | Potassium Isocyanate | Water | Environmentally benign solvent, simple procedure | Expanding to more complex ureas, direct DMI synthesis |

Exploration of Novel Reaction Pathways and Reactivity Patterns

While DMI is primarily known as a stable, aprotic polar solvent, its own reactivity remains a fertile ground for exploration. wikipedia.orgsigmaaldrich.com The cyclic urea scaffold is a privileged structure in medicinal chemistry and organic synthesis, and unlocking new reactions of DMI could lead to the creation of valuable molecules. mdpi.comresearchgate.net Future investigations will likely move beyond its solvent properties to harness the inherent reactivity of the DMI molecule itself.

One unexplored avenue is the use of DMI as a building block in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Designing novel multicomponent reactions that incorporate the DMI structure could provide rapid access to complex heterocyclic compounds with potential biological activity. nih.gov

The reactivity of the carbonyl group and the adjacent C-H bonds in the DMI ring is another area ripe for investigation. While generally stable, these positions could be activated under specific catalytic conditions. nih.gov For instance, developing catalytic systems for the selective functionalization of the C4 and C5 positions of the imidazolidinone ring would open up pathways to a wide array of new derivatives. Furthermore, computational studies have begun to probe the reactivity of urea with various carbonyl compounds, suggesting that the reaction kinetics are highly dependent on the structure of the reactants. nih.govacs.org Similar systematic studies on the reactivity of the DMI carbonyl group with different electrophiles and nucleophiles could reveal currently unknown reaction patterns.

Inspired by the chemistry of related heterocycles, the potential for DMI to participate in cycloaddition reactions or act as a precursor to N-heterocyclic carbenes (NHCs) after modification warrants investigation. The development of methods for the dehydrogenation of DMI to its corresponding imidazolone (B8795221) or even its fully unsaturated imidazolium (B1220033) salt could provide access to new classes of ionic liquids or catalyst ligands.

Expansion into New Areas of Material Science and Catalyst Design

The unique combination of high polarity, high boiling point, and chemical stability makes DMI an attractive component for advanced materials. wikipedia.org While it is already used in the manufacture of polymers and as a solvent for high-performance lithium-ion batteries, significant opportunities exist for its direct incorporation into new materials and for its use as a scaffold in catalyst design. marketreportanalytics.com

In material science, future research could focus on synthesizing polymers where the DMI moiety is an integral part of the polymer backbone, not just a processing solvent. Such polymers could exhibit unique thermal properties, enhanced solubility, or specific ion-conducting capabilities. The development of novel polyamides or polyimides incorporating DMI could lead to materials with improved performance characteristics. sigmaaldrich.com Another emerging application is in the field of perovskite solar cells, where DMI has been used as an additive to improve the quality of perovskite films. Further exploration in this area could involve designing DMI derivatives to fine-tune the electronic properties and stability of these next-generation solar energy materials. The recycling and recovery of DMI from aqueous solutions using techniques like sweeping gas membrane distillation is also a key area for making its industrial use more sustainable. researchgate.netmdpi.com

In catalyst design, the imidazolidinone framework is the basis for a highly successful class of organocatalysts used in asymmetric synthesis (e.g., MacMillan catalysts). princeton.edu While these catalysts are not derived from DMI itself, the potential to develop new catalysts based on the DMI scaffold is a compelling avenue for future research. This could involve synthesizing chiral derivatives of DMI to act as ligands for transition metals or as organocatalysts in their own right. The stability of the DMI ring system could impart robustness to these new catalysts, making them suitable for demanding industrial processes. Research into palladium-catalyzed cyclization reactions to form benzoimidazolones demonstrates the utility of the urea scaffold in building complex, catalytically relevant structures. nih.gov Applying similar strategies to DMI could lead to novel catalytic systems.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of chemical processes and materials. For this compound, advanced theoretical modeling can provide deep mechanistic insights and guide future experimental work, saving time and resources.

Density Functional Theory (DFT) has already been used to elucidate the reaction mechanism of DMI synthesis via the urea method, revealing the critical role of water as a proton-transfer catalyst that significantly lowers the activation barriers. nih.gov Future computational studies can expand on this foundation in several ways. They can be used to screen potential catalysts for more sustainable synthetic routes, predicting their efficacy and selectivity before they are synthesized in the lab. escholarship.org This predictive power can guide the rational design of catalysts with optimized activity for DMI production from CO₂ or other green feedstocks. acs.orgnih.gov

Theoretical modeling can also be employed to explore the unexplored reactivity of DMI. By calculating reaction energies and activation barriers for hypothetical reaction pathways, researchers can identify promising new reactions to investigate experimentally. acs.org For example, computational models could predict the feasibility of selectively functionalizing the C-H bonds of the DMI ring or its potential to participate in various types of pericyclic reactions.

In the realm of material science, computational methods can predict the physical and chemical properties of novel polymers or materials incorporating the DMI structure. rsc.org Molecular dynamics simulations could model how DMI interacts with ions in battery electrolytes or how its derivatives influence the morphology of perovskite films. This predictive capability is invaluable for the rational design of new materials with tailored properties for specific applications, from energy storage to electronics. rsc.orgrsc.org The in silico design of novel imidazolone derivatives as potential therapeutic agents also highlights the power of these methods to guide synthesis toward functional goals. nih.gov

Conclusion

Synthesis of Key Research Contributions on 1,3-Dimethyl-2-imidazolone

This compound (DMI) has emerged as a significant compound in chemical science, primarily valued for its properties as a high-boiling, polar aprotic solvent. wikipedia.org Research has established DMI as a versatile solvent with high thermal and chemical stability, making it a suitable medium for a wide array of chemical reactions. wikipedia.orgmitsuichemicals.commarketresearchreports.com Its excellent solvating ability for both organic and inorganic compounds has been a central theme of study. wikipedia.orgguidechem.com A key research contribution is its role as a viable substitute for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA), offering a less toxic alternative in many applications. wikipedia.orgsigmaaldrich.com

In the realm of organic synthesis, DMI has been shown to be an effective reaction solvent that can lead to high-purity products in shorter reaction times and with higher yields. mitsuichemicals.com It is particularly effective for various nucleophilic substitution reactions, such as the synthesis of phenylether derivatives, amino compounds, and fluorobenzene (B45895) derivatives, which are crucial intermediates for agrochemicals, pharmaceuticals, and dyestuffs. mitsuichemicals.com The high dielectric constant and solvation effect of DMI accelerate anionic nucleophilic reactions by solvating cations. mitsuichemicals.com

Furthermore, research into materials science has highlighted DMI's utility in the manufacturing and processing of high-performance polymers. It is used in the production of polyphenylene sulfide (B99878) (PPS) and polyphenylene ether sulfone resins, where it helps in controlling side reactions and obtaining high-quality polymer products. guidechem.com In the processing of polyimide and polysulfone resin films, treatment with DMI results in more uniform films. guidechem.com Its low viscosity and high dielectric constant also make it a suitable electrolyte solvent for high-performance lithium batteries and as a stripper for silicon chip photoresist, showcasing its importance in the electronics industry. mitsuichemicals.comguidechem.com

Outlook on the Enduring Significance of this compound in Chemical Science

The enduring significance of this compound in chemical science appears robust, driven by both current applications and future potential. The market for DMI is projected to experience steady growth, fueled by increasing demand from the pharmaceutical and chemical industries. marketreportanalytics.comarchivemarketresearch.com This growth is largely attributable to its role as a highly effective and less hazardous solvent, aligning with the growing emphasis on sustainable and environmentally friendly chemical processes. archivemarketresearch.com

The versatility of DMI suggests its application areas will continue to expand. Its effectiveness as a reaction medium in the synthesis of complex organic molecules positions it as a valuable tool in drug discovery and the development of new materials. mitsuichemicals.comresearchgate.net The ongoing research into imidazole-containing compounds for various therapeutic areas may further enhance the importance of DMI as a key building block or solvent in their synthesis. researchgate.net

Moreover, its application in advanced materials, particularly in the electronics sector for batteries and photoresist stripping, is likely to grow in importance with the advancement of these technologies. mitsuichemicals.comguidechem.com As industries continue to seek high-performance, stable, and safer chemical products, the unique combination of properties offered by this compound ensures its continued and expanding role in both academic research and industrial applications. The compound is not merely a solvent but a critical enabler of innovation across diverse scientific fields.

Q & A

Basic: What are the established synthetic routes for 1,3-Dimethyl-2-imidazolone, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound is typically synthesized via condensation reactions between imidazole derivatives and carbonyl-containing reagents. For example, a general approach involves reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Optimization strategies include:

  • Catalyst screening: Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates and yields .
  • Solvent effects: Test solvents with varying polarity to improve solubility and reduce side reactions.
  • Temperature control: Gradual heating (e.g., 80–120°C) minimizes decomposition of thermally sensitive intermediates .
    Yield improvements (from ~60% to >85%) have been reported by adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reagent) and employing microwave-assisted synthesis for rapid heating .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm methyl group integration (δ 2.8–3.2 ppm for N-methyl protons) and imidazolone ring protons (δ 7.1–7.5 ppm) .
    • ¹³C NMR: Identify carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the ring .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]⁺ at m/z 127.1) and fragmentation patterns .
  • Elemental Analysis: Match experimental C, H, N percentages with theoretical values (e.g., C: 56.6%, H: 7.9%, N: 22.0%) .

Advanced: How can researchers resolve contradictions in catalytic activity data when using this compound in zwitterionic-mediated reactions?

Methodological Answer:
Discrepancies in catalytic efficiency often arise from solvent interactions or competing side reactions. To address this:

  • Control Experiments:
    • Compare reaction outcomes with and without the catalyst to isolate its contribution .
    • Test under inert atmospheres (N₂/Ar) to rule out oxidative side reactions.
  • Kinetic Studies:
    • Conduct time-resolved monitoring (e.g., in situ FTIR) to track intermediate formation and decay .
    • Calculate turnover frequencies (TOF) under varying catalyst loadings (e.g., 1–5 mol%).
  • Computational Modeling:
    • Use DFT calculations (e.g., Gaussian 09) to evaluate transition states and identify rate-limiting steps .

Advanced: What experimental designs are recommended for incorporating this compound into multicomponent reactions to synthesize heterocyclic compounds?

Methodological Answer:

  • Stepwise vs. One-Pot Synthesis:
    • In one-pot reactions, pre-mix this compound with aldehydes and amines in a ternary system (e.g., ethanol/water) to form imidazo[1,2-a]pyridines .
    • For stepwise synthesis, isolate intermediates (e.g., Schiff bases) before cyclization to improve regioselectivity .
  • Reagent Compatibility:
    • Avoid strong acids/bases that may hydrolyze the imidazolone ring. Use mild conditions (pH 6–8) .
  • Workup Optimization:
    • Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How should researchers evaluate conflicting in vitro vs. in vivo biological activity data for this compound derivatives?

Methodological Answer:

  • Comparative Assays:
    • Perform parallel in vitro (cell lines) and in vivo (rodent models) studies using identical derivative concentrations (e.g., 10–100 µM) .
    • Measure pharmacokinetic parameters (e.g., bioavailability, half-life) to explain efficacy gaps .
  • Metabolite Profiling:
    • Use LC-MS/MS to identify active metabolites in plasma that may contribute to in vivo activity .
  • Dose-Response Analysis:
    • Establish EC₅₀ values in vitro and correlate with therapeutic doses in vivo, adjusting for metabolic clearance rates .

Advanced: What mechanistic insights support the role of this compound in facilitating nucleophilic substitutions?

Methodological Answer:

  • Solvent-Free Conditions:
    • The compound acts as a polar aprotic solvent mimic, stabilizing transition states via dipole interactions .
  • NMR Titration:
    • Monitor chemical shifts of reactive sites (e.g., carbonyl groups) when coordinating with nucleophiles (e.g., KSCN) .
  • Isotopic Labeling:
    • Use ¹⁸O-labeled water in hydrolysis reactions to trace oxygen incorporation into products, confirming nucleophilic attack pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.